Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a heterocyclic compound with a pyrazolo[1,5-a]pyridine core. It is structurally characterized by:
- Molecular formula: C₉H₁₀ClN₃O₂ (hydrochloride form) .
- Molecular weight: 227.65 g/mol .
- CAS number: Discrepancy exists in literature; some sources cite 2706174-60-7 for the hydrochloride , while others incorrectly use 1620075-73-1 (base compound’s CAS) .
- Physicochemical properties: Solid, stored at 2–8°C . Limited data on melting point, solubility, or stability are available.
The compound is synthesized via HCl treatment of its tert-butoxycarbonyl (Boc)-protected precursor at 80°C for 24 hours, yielding 45.1% . Its amino and ester groups make it a versatile intermediate for drug discovery, particularly in derivatization reactions.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10ClN3O2 |
|---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-14-9(13)7-6-4-2-3-5-12(6)11-8(7)10;/h2-5H,1H3,(H2,10,11);1H |
InChI Key |
MVIPMFRAOFSZAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2N=C1N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack by the enol form of the β-dicarbonyl substrate on the electrophilic carbon of N-amino-2-iminopyridine, forming an intermediate adduct. Oxidative dehydrogenation by molecular oxygen (O₂) facilitates cyclization, yielding the pyrazolo[1,5-a]pyridine core. Subsequent esterification and hydrochloride salt formation complete the synthesis.
Optimized Conditions
A study demonstrated that acetic acid (6 equivalents) in ethanol under O₂ atmosphere at 130°C for 18 hours achieves a 94% yield (Table 1).
Table 1: Yield Optimization for Cyclocondensation
| Entry | Acid (Equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (6) | O₂ | 94 |
| 3 | HOAc (6) | Ar | 6 |
The O₂ atmosphere suppresses byproducts like triazolo[1,5-a]pyridine, while higher acetic acid concentrations enhance protonation of intermediates, favoring cyclization.
Multi-Step Synthesis from Pyrazolo[1,5-a]pyridine-3-carbonitrile
An alternative route involves hydrolysis and esterification of pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives:
Hydrolysis of Nitrile Group
The nitrile undergoes acidic hydrolysis (e.g., HCl, H₂SO₄) to form the carboxylic acid. Optimal conditions include refluxing in 6M HCl for 12 hours, achieving >85% conversion.
Esterification
The carboxylic acid is treated with methanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) to yield the methyl ester. SOCl₂-mediated esterification at 60°C for 6 hours provides a 92% yield.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous HCl-saturated methanol, followed by solvent evaporation to precipitate the hydrochloride salt. This step ensures >99% purity by HPLC.
Industrial-Scale Production
Continuous Flow Reactors
Industrial protocols employ continuous flow systems to enhance scalability and safety. Key parameters include:
- Residence time : 30–60 minutes
- Temperature : 120–140°C
- Pressure : 3–5 bar
These systems achieve 80–90% yield with 99.5% purity, reducing side reactions compared to batch processes.
Purification Techniques
- Crystallization : Recrystallization from ethanol/water (3:1) removes unreacted starting materials.
- Chromatography : Flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) isolates the product in >98% purity.
Mechanistic and Kinetic Insights
Role of Oxidative Dehydrogenation
Molecular oxygen acts as a terminal oxidant, converting the intermediate adduct into the aromatic pyrazolo[1,5-a]pyridine system. Kinetic studies show a first-order dependence on O₂ concentration, with a rate constant ($$k$$) of $$1.2 \times 10^{-3}$$ s⁻¹ at 130°C.
Competing Pathways
Under inert atmospheres (e.g., Ar), the reaction stalls at the adduct stage, yielding <10% product. Trace metal impurities (e.g., Fe³⁺) catalyze side reactions, necessitating high-purity reagents.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Parameter | Cyclocondensation | Multi-Step Synthesis |
|---|---|---|
| Total Yield (%) | 94 | 78 |
| Reaction Time (h) | 18 | 24 |
| Scalability | High | Moderate |
| Byproduct Formation | <5% | 12% |
The cyclocondensation method is preferred for its efficiency, though the multi-step route offers flexibility for derivative synthesis.
Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Reactivity and Reaction Types
The compound’s reactivity stems from its pyrazolo[1,5-a]pyridine core and functional groups (amino, ester). Key reaction types include:
2.1. Nucleophilic Substitution
-
Mechanism : The amino group (-NH₂) acts as a nucleophile, participating in substitution reactions.
-
Example : Reaction with β-dicarbonyl compounds (e.g., malonic acid) under acidic or basic conditions to form fused heterocycles .
2.2. Cyclization Reactions
-
Mechanism : Cyclocondensation with electrophiles (e.g., enaminones, chalcones) to form bicyclic structures.
-
Example : Reaction with benzylidene malononitrile under microwave irradiation (120°C, 20 min) selectively yields 7-aminopyrazolo[1,5-a]pyrimidine derivatives .
2.3. Halogenation
-
Mechanism : Oxidative halogenation at the 3-position using sodium halides (e.g., NaI) and oxidizing agents (e.g., K₂S₂O₈).
-
Conditions : Mild reaction conditions, optimized for high yields .
2.4. Nitration
-
Mechanism : Electrophilic aromatic substitution at position 3.
-
Conditions : Nitration reagents (e.g., HNO₃) under controlled temperatures .
Functionalization Methods
Functionalization is driven by substituent effects on the pyrazolo ring:
Structural and Reactivity Considerations
Scientific Research Applications
Biological Activities
Antimicrobial Properties : Research indicates that derivatives of methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate exhibit significant antimicrobial activity. For instance, certain derivatives have demonstrated sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus .
Anticancer Potential : The compound is being investigated for its anticancer properties. Studies have shown that it can modulate kinase activity, which is crucial in cancer cell proliferation and survival. For example, compounds derived from this scaffold have been identified as potent inhibitors of AXL and c-MET kinases, which are implicated in various cancers .
Anti-inflammatory Effects : Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate has also been studied for its anti-inflammatory effects. Certain derivatives have been shown to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS), indicating potential use in treating inflammatory diseases .
Industrial Applications
In addition to its pharmaceutical applications, methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate is utilized in the development of novel materials and as a catalyst in various chemical reactions. Its unique structure allows it to serve as a precursor for synthesizing more complex heterocyclic compounds that are valuable in both research and industry .
Case Studies
Several studies illustrate the compound's potential:
- Antimicrobial Study : A derivative was tested against various bacterial strains, showing significant inhibition at low concentrations (MIC values < 0.125 mg/mL) against S. aureus and E. coli .
- Cancer Research : In vivo studies demonstrated that certain derivatives inhibited tumor growth in mouse models by targeting specific kinases involved in cancer progression .
- Inflammation Model : Research highlighted the compound's ability to reduce LPS-induced TNF-alpha release in glial cells, suggesting its potential application in neuroinflammatory conditions .
Mechanism of Action
The mechanism of action of Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural Analogues: Key Features
Below is a comparative analysis of the target compound and its analogues, focusing on substituents, saturation, and ester groups.
Physicochemical and Application Differences
- Solubility : The target’s hydrochloride form likely has higher water solubility than neutral analogues (e.g., ethyl esters) .
- Stability : Saturated derivatives (e.g., tetrahydropyridine) may exhibit better thermal stability due to reduced ring strain .
- Drug discovery utility: The amino group in the target compound facilitates hydrogen bonding, making it suitable for kinase inhibitor scaffolds. Chloromethyl or methoxy substituents (as in or ) are more electrophilic, favoring alkylation or nucleophilic substitution reactions.
Research Findings and Discrepancies
Biological Activity
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride (CAS Number: 1620075-73-1) is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
| Property | Details |
|---|---|
| Molecular Formula | C9H10ClN3O2 |
| Molecular Weight | 227.65 g/mol |
| IUPAC Name | Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate; hydrochloride |
| InChI | InChI=1S/C9H9N3O2.ClH/c1-14-9(13)7-6-4-2-3-5-12(6)11-8(7)10;/h2-5H,1H3,(H2,10,11);1H |
| Canonical SMILES | COC(=O)C1=C2C=CC=CN2N=C1N.Cl |
Synthesis
The synthesis of methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under basic conditions, followed by esterification to yield the desired product. This compound can also be produced industrially using optimized conditions for yield and purity .
Biological Mechanisms and Activities
This compound exhibits a range of biological activities including:
Antimicrobial Activity : Research indicates that derivatives of this compound have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted its potential as an antitubercular agent with nanomolar MIC values against drug-susceptible and multidrug-resistant strains .
Anticancer Properties : The compound has been evaluated for its anticancer effects. Certain derivatives have demonstrated significant inhibitory activity on tubulin polymerization, leading to cell cycle arrest in the G2/M phase in cancer cell lines. For example, one study reported IC50 values in low micromolar ranges for several synthesized derivatives against various tumor cell lines .
Anti-inflammatory Effects : Some studies have suggested that methyl 2-aminopyrazolo[1,5-a]pyridine derivatives can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation .
Case Studies
- Antitubercular Activity : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative (compound 5k) significantly reduced the bacterial burden in infected mouse models, indicating its potential as a lead compound for future drug development .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that certain derivatives of methyl 2-aminopyrazolo[1,5-a]pyridine exhibited potent antiproliferative effects. These compounds were found to induce apoptosis through modulation of the Bcl-2 family of proteins and interference with the EGFR signaling pathway .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to active sites or modulate receptor functions affecting cellular pathways and responses .
Q & A
Basic: What are standard synthetic routes for Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting α,β-unsaturated esters with aldehydes under mild conditions to form the pyrazolo[1,5-a]pyridine scaffold, followed by functionalization of the amino and carboxylate groups. For example, diethylamine can replace leaving groups (e.g., methylsulfonyloxy) in THF to introduce substituents . The hydrochloride salt is typically formed during purification via acidification. Purity is confirmed by chromatography (e.g., column chromatography with hexane/ethyl acetate/dichloromethane) and recrystallization .
Basic: How is this compound analytically characterized?
Characterization employs:
- IR spectroscopy to confirm carbonyl (C=O) and amine (N–H) stretches.
- NMR (¹H and ¹³C) to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl ester signals (δ 3.7–4.0 ppm).
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (e.g., m/z 219.10 for the free base) .
- Elemental analysis to validate purity (≥95% by HPLC) .
Advanced: How can reaction conditions be optimized for higher yields?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution rates .
- Temperature control : Reactions are performed at room temperature to avoid decomposition of heat-sensitive intermediates .
- Stoichiometry : Excess diethylamine (3 eq.) ensures complete substitution of leaving groups .
- Catalysis : Acid or base catalysts (e.g., pyridine) may accelerate condensation steps .
Advanced: How to resolve contradictions in spectroscopic data during structural analysis?
Discrepancies between calculated and observed spectral data (e.g., NMR splitting patterns) often arise from dynamic effects like tautomerism or solvent interactions. Solutions include:
- Variable-temperature NMR to identify tautomeric equilibria.
- 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .
- X-ray crystallography for definitive structural confirmation (e.g., bond angles and torsion angles) .
Advanced: What strategies modify the amino group for structure-activity relationship (SAR) studies?
- Protection : The amino group is protected with tert-butoxycarbonyl (Boc) to prevent side reactions during functionalization .
- Derivatization : Acylation or alkylation introduces substituents (e.g., methyl, benzyl) to probe steric/electronic effects on biological activity .
- Metal coordination : The amino group can act as a ligand for transition metals (e.g., Pd, Cu) in catalytic applications .
Advanced: How stable is this compound under varying experimental conditions?
- Thermal stability : Decomposition occurs above 250°C; store at 2–8°C in airtight containers .
- pH sensitivity : The hydrochloride salt is stable in acidic conditions but hydrolyzes in basic media (pH > 9).
- Light sensitivity : Protect from UV exposure to prevent photodegradation of the pyrazolo-pyridine core .
Advanced: What reaction mechanisms underpin its synthesis?
- Nucleophilic substitution : Diethylamine displaces methylsulfonyloxy groups via an SN2 mechanism .
- Cyclocondensation : α,β-unsaturated esters react with aldehydes to form the pyrazolo[1,5-a]pyridine ring through a six-membered transition state .
- Acid-base equilibria : Hydrochloride salt formation is driven by protonation of the amino group in acidic workup .
Advanced: How is X-ray crystallography used to confirm its molecular structure?
Single-crystal X-ray diffraction resolves bond lengths (e.g., C–N = 1.34–1.38 Å) and angles (e.g., N–C–C = 120°). Hydrogen atoms are modeled using riding constraints (C–H = 0.93–0.97 Å), and thermal parameters (Uiso) are refined to confirm rigidity .
Advanced: What purification techniques ensure high purity for biological assays?
- Column chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted starting materials .
- Recrystallization : Slow evaporation from hexane/ethyl acetate/dichloromethane (3:1:1) yields crystals with ≥95% purity .
- HPLC : Reverse-phase C18 columns separate polar impurities .
Advanced: How to address discrepancies between in vitro and in vivo activity data?
- Solubility : Poor aqueous solubility (logP ≈ 2.5) may limit bioavailability; prodrug strategies (e.g., ester hydrolysis) improve absorption .
- Metabolism : Hepatic cytochrome P450 enzymes may degrade the compound; stabilize with deuterated analogs .
- Protein binding : High plasma protein binding reduces free drug concentration; modify substituents to lower affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
